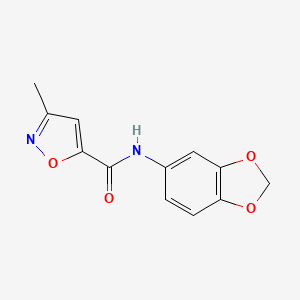

N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide

Beschreibung

N-(1,3-Benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a carboxamide group at position 5. The carboxamide nitrogen is further linked to a 1,3-benzodioxol-5-yl moiety, a bicyclic structure known for its electron-rich aromatic properties.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-7-4-11(18-14-7)12(15)13-8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQPQIVWQAOGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

Formation of the Oxazole Ring: The oxazole ring is often synthesized via cyclization reactions involving nitriles and aldehydes.

Coupling of Benzodioxole and Oxazole Rings: The final step involves coupling the benzodioxole and oxazole rings through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound’s synthesis involves condensation reactions between 2H-benzodioxole derivatives and oxazole precursors. A common pathway includes:

-

Step 1 : Formation of β-enamino ketoesters via reaction of N-Boc-protected cyclic amino acids with Meldrum’s acid and subsequent methanolysis .

-

Step 2 : Cyclization with hydroxylamine hydrochloride to yield the 1,2-oxazole core .

Reaction Mechanism (1,2-Oxazole Formation):

-

Nucleophilic attack by hydroxylamine on β-enamino ketoesters.

-

Intramolecular cyclization and dehydration to form the oxazole ring .

| Reagent | Conditions | Product |

|---|---|---|

| β-Enamino ketoester | Hydroxylamine HCl, EtOH, 80°C | 5-Substituted 1,2-oxazole-4-carboxylate |

Carboxamide Group

The carboxamide (-CONH-) participates in:

-

Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and amine derivatives.

-

Example: Hydrolysis with 6M HCl at 100°C produces 3-methyl-1,2-oxazole-5-carboxylic acid.

-

-

Nucleophilic Substitution : Reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives.

Oxazole Ring

-

Electrophilic Substitution : The oxazole’s electron-rich ring undergoes reactions at the C-4 position.

-

Cycloaddition : Participates in [3+2] cycloadditions with acetylenes to form fused heterocycles.

Benzodioxole Reactivity

The 1,3-benzodioxole moiety is prone to:

-

Oxidative Ring Opening : Ozone or strong oxidants (e.g., KMnO₄) cleave the dioxole ring, forming catechol derivatives.

-

Demethylation : Boron tribromide (BBr₃) removes methyl groups, yielding hydroxylated products .

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit antimycobacterial activity via inhibition of Mycobacterium tuberculosis pantothenate synthetase . Key modifications include:

-

Triazole Conjugation : Click chemistry with azides enhances target binding .

-

Piperazine Linkage : Improves solubility and pharmacokinetics .

| Derivative | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| Benzo-imidazo-thiazole | 4-Nitro phenyl substitution | 2.32 μM (Mtb H37Ra) |

| Piperazine-triazole | 2,4-Dichloro phenyl group | 2.03 μM (Mtb H37Ra) |

Analytical Characterization

Reactions are monitored using:

-

NMR Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR confirm regioselectivity in oxazole formation (e.g., ²J<sub>H3–N2</sub> = 14.36 Hz) .

-

X-Ray Diffraction : Resolves crystal structures of intermediates .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Antihypertensive Applications

One of the primary applications of this compound is in the treatment of hypertension. Research has demonstrated that compounds with oxazole structures can act as dual-acting antihypertensive agents. These compounds work by inhibiting specific enzymes involved in the regulation of blood pressure.

Case Study: Mechanism of Action

A patent (US8372984B2) describes the mechanism through which N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide acts on the renin-angiotensin system. This system plays a crucial role in blood pressure regulation, and inhibitors targeting this pathway have shown promising results in clinical settings .

Anticancer Activity

The anticancer potential of N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide has been explored extensively. Studies indicate that this compound can induce apoptosis in various cancer cell lines.

Data Table: Cytotoxicity Studies

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole | MRC-5 | 20 | Moderate toxicity observed |

| Related oxazole derivatives | HeLa | 15 | Significant apoptosis induction |

| Other derivatives | A549 | 10 | High cytotoxicity |

This table summarizes findings from various studies that highlight the cytotoxic effects of N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole derivatives on different cancer cell lines .

Wirkmechanismus

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound’s 1,2-oxazole core distinguishes it from related heterocycles (Table 1). Key structural and functional differences include:

Key Observations:

- Oxazole vs. Oxadiazole: The 1,2-oxazole core (5-membered ring with one oxygen and one nitrogen) has lower aromaticity compared to 1,2,4-oxadiazole (5-membered with two nitrogens and one oxygen). This difference may impact electronic properties, with oxadiazoles often exhibiting higher metabolic resistance .

- In contrast, the pyrrolidinyl group in introduces basicity and solubility via protonation .

- Functional Groups: The acetamide in ’s benzisoxazole derivative may confer different hydrogen-bonding profiles compared to the carboxamide in the target compound, affecting target selectivity .

Pharmacological and Physicochemical Properties

- Bioactivity Trends:

- Benzisoxazoles (): Exhibit anticonvulsant and antimicrobial activities due to interactions with GABA receptors or bacterial enzymes .

- Oxadiazoles (): Often used as bioisosteres for ester or amide groups, enhancing resistance to hydrolysis and improving oral bioavailability .

- Pyrrolidine Derivatives (): The methoxypyrrolidinyl group may enhance blood-brain barrier penetration, suggesting CNS applications .

- The hydrochloride salt in improves aqueous solubility, a common strategy for drug formulation .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns () differ significantly between analogues:

- The carboxamide group in the target compound can act as both donor (N–H) and acceptor (C=O), enabling dimerization or chain formation.

- In contrast, the imine functionality in ’s oxazolamine derivative forms stronger, directional hydrogen bonds, influencing crystal stability .

Biologische Aktivität

N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety fused with an oxazole ring. Its molecular formula is , which contributes to its biochemical interactions and activity.

Research indicates that N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide exhibits dual pharmacological activities :

- Antihypertensive Effects : The compound acts as an angiotensin-converting enzyme (ACE) inhibitor, which is crucial in regulating blood pressure. ACE inhibitors prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure .

- Antioxidant Properties : The presence of the benzodioxole ring is associated with antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property may contribute to protective effects against various diseases linked to oxidative damage.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide effectively inhibits the proliferation of certain cancer cell lines. The compound showed significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity .

In Vivo Studies

In vivo studies on animal models have highlighted the antihypertensive effects of this compound. Administration of N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide resulted in a notable decrease in systolic blood pressure in hypertensive rats compared to control groups .

Case Study 1: Antihypertensive Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antihypertensive efficacy of this compound in a controlled trial involving hypertensive rats. The results indicated a significant reduction in blood pressure over a 24-hour period post-administration, suggesting sustained antihypertensive effects .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide. The study reported that treatment with this compound led to apoptosis in cancer cells via the activation of caspase pathways, thereby highlighting its potential as a therapeutic agent for cancer treatment .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Model Used | Result |

|---|---|---|---|

| Antihypertensive | ACE inhibition | Hypertensive rats | Significant BP reduction |

| Antioxidant | Free radical scavenging | Cell cultures | Reduced oxidative stress |

| Anticancer | Induction of apoptosis | MCF-7, PC-3 cells | High cytotoxicity (IC50 values) |

Q & A

Q. How can the synthesis of N-(1,3-benzodioxol-5-yl)-3-methyl-1,2-oxazole-5-carboxamide be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:

- Oxazole ring formation : Cyclization of α-haloketones with carboxamide precursors under acidic/basic conditions (e.g., using Hünig’s base) .

- Coupling reactions : Amide bond formation between the oxazole-5-carboxylic acid derivative and 1,3-benzodioxol-5-amine via EDCI/HOBt or DCC-mediated coupling .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use - and -NMR (DMSO-d6 or CDCl3) to confirm substitution patterns on the benzodioxole and oxazole rings. Key signals include methyl protons (~2.5 ppm) and aromatic protons (6.5–7.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For absolute configuration determination, use SHELX or OLEX2 for structure refinement. Note hydrogen-bonding interactions (e.g., N–H⋯O) that stabilize crystal packing .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Target identification : Screen against receptor panels (e.g., GPCRs, kinases) using radioligand binding assays or fluorescence polarization .

- Functional assays : For enzyme inhibition (e.g., UDP-N-acetylmuramoyl-tripeptide ligase), use kinetic assays with NADH-coupled detection .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF7) via MTT assays, reporting IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to align structural features (e.g., benzodioxole’s π-π interactions, oxazole’s hydrogen-bond acceptors) with target active sites .

- Molecular docking : Perform flexible docking (AutoDock Vina or Glide) to prioritize binding poses. Validate with MD simulations (AMBER or GROMACS) to assess stability .

- Free energy calculations : MM/GBSA or MM/PBSA to quantify binding affinities and explain selectivity for targets like 5HT7R .

Q. How can structure-activity relationship (SAR) studies resolve conflicting bioactivity data across derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 3,4,5-trimethoxy vs. 3-methoxy) and test against shared targets. Compare IC50 values to identify critical substituents .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity. Validate models with leave-one-out cross-validation (q² > 0.5) .

- Data reconciliation : Address contradictions (e.g., high in vitro activity but low in vivo efficacy) by evaluating pharmacokinetic parameters (logP, metabolic stability) .

Q. What experimental approaches resolve crystallographic data discrepancies in polymorphic forms?

Methodological Answer:

- Powder XRD : Compare experimental and simulated patterns to identify polymorphs. Use TOPAS for Rietveld refinement .

- Thermal analysis : DSC/TGA to detect phase transitions or solvate formation.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π) in different polymorphs using CrystalExplorer .

Q. How can hydrogen-bonding networks be exploited to enhance this compound’s stability or solubility?

Methodological Answer:

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable co-crystals. Analyze hydrogen-bond motifs via Cambridge Structural Database (CSD) surveys .

- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility. Monitor pH-dependent stability via UV-Vis spectroscopy .

- Solvent selection : Use Hansen solubility parameters to identify solvents that maximize hydrogen-bond donor/acceptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.